molecular formula C17H15N5O B5986536 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B5986536
M. Wt: 305.33 g/mol
InChI Key: KLULGXUNLBIWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one, also known as EPT or EPTA, is a heterocyclic compound that has gained attention in scientific research due to its potential pharmaceutical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one works by inhibiting certain enzymes and pathways in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and pathways play a role in inflammation and tumor growth. By inhibiting them, 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects:
7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation by inhibiting the production of prostaglandins and cytokines. It can also inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is that it has a relatively low toxicity profile. It has also been shown to be stable under a variety of conditions. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one and its potential uses in various diseases.

Synthesis Methods

The synthesis of 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the reaction of 2-methyl-3-phenylpyrazolo[5,1-c]pyridine-4-carboxylic acid with ethyl chloroformate and ammonium azide. The resulting compound is then treated with sodium ethoxide to yield 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one.

Scientific Research Applications

7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been studied for its potential use as a therapeutic agent for various diseases. Studies have shown that 7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

11-ethyl-4-methyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-3-21-10-9-13-15(17(21)23)18-19-16-14(11(2)20-22(13)16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULGXUNLBIWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)N=NC3=C(C(=NN23)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.